molecular formula C20H30O3 B016330 12-Hydroxyabietic acid CAS No. 3484-61-5

12-Hydroxyabietic acid

Cat. No.: B016330
CAS No.: 3484-61-5
M. Wt: 318.4 g/mol
InChI Key: DYNISIGUMYFVJW-UHFFFAOYSA-N
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Description

12-Hydroxyabietic acid is a naturally occurring diterpene acid primarily found in rosin, a resin obtained from pine trees. It is a colorless crystalline solid with the chemical formula C20H30O3 and a molecular weight of 318.45 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: 12-Hydroxyabietic acid can be synthesized through the hydrolysis of rosin followed by acidification. The process involves heating rosin with water under alkaline conditions to produce carboxylic acids, which are then acidified to convert carboxyl groups into hydroxyl groups, yielding this compound .

Industrial Production Methods: Industrial production of this compound typically involves the extraction of rosin from pine trees, followed by chemical processing to isolate and purify the compound. The process may include steps such as solvent extraction, crystallization, and chromatography to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions: 12-Hydroxyabietic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups such as hydroxyl and carboxyl groups.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or hydrocarbons .

Scientific Research Applications

12-Hydroxyabietic acid has a wide range of scientific research applications:

Comparison with Similar Compounds

Uniqueness: 12-Hydroxyabietic acid stands out due to its unique hydroxyl group at the 12th position, which imparts distinct chemical and biological properties. This structural feature enhances its solubility in organic solvents and contributes to its diverse range of applications in various fields .

Properties

IUPAC Name

6-hydroxy-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O3/c1-12(2)14-10-13-6-7-17-19(3,15(13)11-16(14)21)8-5-9-20(17,4)18(22)23/h6,10,12,15-17,21H,5,7-9,11H2,1-4H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYNISIGUMYFVJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=CCC3C(C2CC1O)(CCCC3(C)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3484-61-5
Record name 12alpha-12-Hydroxy-7,13-abietadien-18-oic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039716
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the natural sources of 12-Hydroxyabietic acid?

A1: this compound has been isolated from several coniferous tree species. This diterpene acid has been found in the pine cone of Pinus armandii and Pinus koraiensis .

Q2: What are the structural characteristics of this compound?

A3: While the provided abstracts lack specific spectroscopic data, they identify this compound as a tricyclic diterpene acid . This implies the presence of three six-membered rings within its structure, characteristic of diterpenoids, and a carboxylic acid functional group. Further structural details would require referencing the full research articles or databases containing chemical information.

Q3: Are there any computational studies on this compound and its analogs?

A4: One study mentions utilizing molecular dynamics simulations to explore the self-assembly performance and mechanism of four diterpene acids, including this compound . These simulations helped understand the molecular arrangement and driving forces behind the formation of different self-assembled structures like spheres and rods.

  1. [1] Self-assembled natural small molecule diterpene acids with favorable anticancer activity and biosafety for synergistically enhanced antitumor chemotherapy. Semantic Scholar.
  2. [2] [Studies on chemical constituents from pine cone of Pinus armandii]. Semantic Scholar.
  3. [3] [Isolation and identification of diterpenoids from Pinus koraiensis]. Semantic Scholar.

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